2-Ketoisooctaldehyde dimethyl acetal
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Overview
Description
2-Ketoisooctaldehyde dimethyl acetal is an organic compound with the molecular formula C10H20O3. It is a derivative of aldehydes and ketones, specifically formed through the acetalization process. This compound is characterized by its stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Ketoisooctaldehyde dimethyl acetal is typically synthesized through the reaction of 2-ketoisooctaldehyde with methanol in the presence of an acid catalyst. The reaction proceeds as follows:
Protonation of the carbonyl group: The carbonyl oxygen is protonated by the acid catalyst, increasing the electrophilicity of the carbonyl carbon.
Nucleophilic attack by methanol: Methanol, acting as a nucleophile, attacks the carbonyl carbon, forming a hemiacetal intermediate.
Formation of the acetal: The hemiacetal undergoes further reaction with another molecule of methanol, resulting in the formation of the dimethyl acetal.
Industrial Production Methods: In industrial settings, the production of this compound involves the use of large-scale reactors where the reaction conditions are carefully controlled. The process typically employs a continuous flow system to ensure consistent product quality and yield. The reaction is carried out at moderate temperatures and pressures, with the acid catalyst being recycled to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions: 2-Ketoisooctaldehyde dimethyl acetal undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the acetal back to the original aldehyde or ketone.
Substitution: The acetal group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Acidic or basic conditions can facilitate substitution reactions, often using reagents like hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products:
Oxidation: Carboxylic acids.
Reduction: Aldehydes or ketones.
Substitution: Various substituted acetals depending on the reagents used
Scientific Research Applications
2-Ketoisooctaldehyde dimethyl acetal has a wide range of applications in scientific research:
Chemistry: It is used as a protecting group for carbonyl compounds during multi-step organic syntheses.
Biology: The compound is employed in the synthesis of biologically active molecules and as an intermediate in the preparation of pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of drugs and other therapeutic agents.
Industry: The compound is utilized in the production of fine chemicals, agrochemicals, and specialty materials
Mechanism of Action
The mechanism of action of 2-ketoisooctaldehyde dimethyl acetal involves its role as a protecting group. The acetal formation protects the carbonyl group from unwanted reactions during synthetic processes. The mechanism includes:
Protonation of the carbonyl group: Increases electrophilicity.
Nucleophilic attack by alcohol: Forms a hemiacetal.
Further reaction with alcohol: Produces the acetal, stabilizing the carbonyl group
Comparison with Similar Compounds
2-Ketoisooctaldehyde ethyl acetal: Similar structure but with ethyl groups instead of methyl.
2-Ketoisooctaldehyde propyl acetal: Contains propyl groups.
Cyclohexanone dimethyl acetal: Derived from cyclohexanone.
Uniqueness: 2-Ketoisooctaldehyde dimethyl acetal is unique due to its specific structure, which provides distinct reactivity and stability compared to other acetals. Its use as a protecting group in organic synthesis is particularly valuable, offering selective protection and deprotection under mild conditions .
Properties
Molecular Formula |
C10H20O3 |
---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
1,1-dimethoxy-6-methylheptan-2-one |
InChI |
InChI=1S/C10H20O3/c1-8(2)6-5-7-9(11)10(12-3)13-4/h8,10H,5-7H2,1-4H3 |
InChI Key |
SXOSETLXXRRUEB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(=O)C(OC)OC |
Origin of Product |
United States |
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